5-[4-[(2R)-4-(3-fluoro-4-methylsulfonylphenoxy)butan-2-yl]piperidin-1-yl]-3-propan-2-yl-1,2,4-oxadiazole 5-[4-[(2R)-4-(3-fluoro-4-methylsulfonylphenoxy)butan-2-yl]piperidin-1-yl]-3-propan-2-yl-1,2,4-oxadiazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC18994112
InChI: InChI=1S/C21H30FN3O4S/c1-14(2)20-23-21(29-24-20)25-10-7-16(8-11-25)15(3)9-12-28-17-5-6-19(18(22)13-17)30(4,26)27/h5-6,13-16H,7-12H2,1-4H3/t15-/m1/s1
SMILES:
Molecular Formula: C21H30FN3O4S
Molecular Weight: 439.5 g/mol

5-[4-[(2R)-4-(3-fluoro-4-methylsulfonylphenoxy)butan-2-yl]piperidin-1-yl]-3-propan-2-yl-1,2,4-oxadiazole

CAS No.:

Cat. No.: VC18994112

Molecular Formula: C21H30FN3O4S

Molecular Weight: 439.5 g/mol

* For research use only. Not for human or veterinary use.

5-[4-[(2R)-4-(3-fluoro-4-methylsulfonylphenoxy)butan-2-yl]piperidin-1-yl]-3-propan-2-yl-1,2,4-oxadiazole -

Specification

Molecular Formula C21H30FN3O4S
Molecular Weight 439.5 g/mol
IUPAC Name 5-[4-[(2R)-4-(3-fluoro-4-methylsulfonylphenoxy)butan-2-yl]piperidin-1-yl]-3-propan-2-yl-1,2,4-oxadiazole
Standard InChI InChI=1S/C21H30FN3O4S/c1-14(2)20-23-21(29-24-20)25-10-7-16(8-11-25)15(3)9-12-28-17-5-6-19(18(22)13-17)30(4,26)27/h5-6,13-16H,7-12H2,1-4H3/t15-/m1/s1
Standard InChI Key AJJISMLYIMQAKP-OAHLLOKOSA-N
Isomeric SMILES C[C@H](CCOC1=CC(=C(C=C1)S(=O)(=O)C)F)C2CCN(CC2)C3=NC(=NO3)C(C)C
Canonical SMILES CC(C)C1=NOC(=N1)N2CCC(CC2)C(C)CCOC3=CC(=C(C=C3)S(=O)(=O)C)F

Introduction

Structural Composition and Molecular Properties

Core Framework and Substituent Analysis

The compound’s backbone consists of a 1,2,4-oxadiazole ring, a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. Position 3 of the ring is substituted with a propan-2-yl (isopropyl) group, while position 5 hosts a 4-[(2R)-4-(3-fluoro-4-methylsulfonylphenoxy)butan-2-yl]piperidin-1-yl side chain. The stereochemistry at the (2R) position of the butan-2-yl group introduces chirality, which may influence biological interactions.

Piperidine-Phenoxy Linkage

The piperidine ring connects to a 3-fluoro-4-methylsulfonylphenoxy group via a four-carbon butan-2-yl spacer. The fluorine atom at the meta position and the sulfonyl group at the para position of the phenyl ring enhance electron-withdrawing effects, potentially improving metabolic stability and target binding .

Molecular Formula and Physicochemical Data

PropertyValue
Molecular FormulaC<sub>21</sub>H<sub>30</sub>FN<sub>3</sub>O<sub>4</sub>S
Molecular Weight439.5 g/mol
IUPAC Name5-[4-[(2R)-4-(3-fluoro-4-methylsulfonylphenoxy)butan-2-yl]piperidin-1-yl]-3-propan-2-yl-1,2,4-oxadiazole
Standard InChIInChI=1S/C21H30FN3O4S/c1-14(2)20-23-21(29-24-20)25-10-7-16(8-11-25)15(3)9-12-28-17-5-6-19(18(22)13-17)30(4,26)27/h5-6,13-16H,7-12H2,1-4H3/t15-/m1/s1
Standard InChIKeyAJJISMLYIMQAKP-OAH

The molecular weight of 439.5 g/mol places this compound in the mid-range for small-molecule therapeutics, balancing solubility and membrane permeability.

Synthesis and Chemical Preparation

Retrosynthetic Strategy

The synthesis likely involves sequential modular assembly:

  • Oxadiazole Ring Formation: Condensation of a nitrile derivative with hydroxylamine, followed by cyclization under acidic or thermal conditions.

  • Piperidine Side Chain Installation: Alkylation of the oxadiazole’s position 5 with a pre-functionalized piperidine intermediate.

  • Phenoxy Group Incorporation: Nucleophilic aromatic substitution (S<sub>N</sub>Ar) on a fluorinated sulfonylphenyl precursor using a butan-2-yl alcohol derivative .

Key Reaction Steps

  • Step 1: Synthesis of the 3-propan-2-yl-1,2,4-oxadiazole core via cyclization of N-acylhydrazones.

  • Step 2: Introduction of the piperidine moiety through Mitsunobu coupling or Ullmann-type cross-coupling.

  • Step 3: Functionalization of the phenoxy group using a fluorinated sulfonylbenzene electrophile.

Chiral resolution or asymmetric synthesis would be required to isolate the (2R)-enantiomer.

Comparative Analysis of 1,2,4-Oxadiazole Derivatives

Compound NameMolecular FormulaBiological ActivityKey Structural Features
Subject CompoundC<sub>21</sub>H<sub>30</sub>FN<sub>3</sub>O<sub>4</sub>SNot yet reportedChiral butan-2-yl, sulfonylphenoxy
5-(2-Benzylthiophenyl)-1,3,4-oxadiazoleC<sub>15</sub>H<sub>12</sub>N<sub>2</sub>OSAnticonvulsant (ED<sub>50</sub>: 45 mg/kg)Benzylthio substituent
3-(5-Phenyl-1,3,4-oxadiazole)-quinazolinoneC<sub>22</sub>H<sub>16</sub>N<sub>4</sub>O<sub>2</sub>Antibacterial (Zone: 18–22 mm)Quinazolinone fusion

Future Research Directions

Target Identification

  • Epilepsy Targets: Voltage-gated sodium channels (Nav1.2) or GABA<sub>A</sub> receptors.

  • Antimicrobial Targets: D-alanyl-D-alanine ligase (MurD) in bacterial peptidoglycan synthesis.

Structural Optimization

  • Replace the isopropyl group with trifluoromethyl to enhance metabolic stability.

  • Explore prodrug strategies for the sulfonyl group to improve oral bioavailability.

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